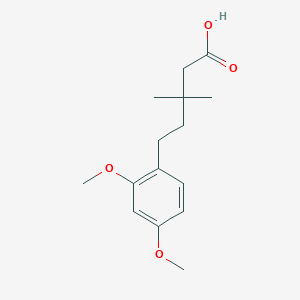

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-15(2,10-14(16)17)8-7-11-5-6-12(18-3)9-13(11)19-4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCCMPUFLZDHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=C(C=C1)OC)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzoic acid.

Decarboxylative Iodination: The 2,4-dimethoxybenzoic acid undergoes decarboxylative iodination to introduce an iodine atom at the desired position.

Heck Reaction: The iodinated intermediate is then subjected to a palladium-catalyzed Heck reaction to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpentanoic Acids

5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS 54130-93-7)

- Structural Difference : Methoxy groups at 2,3-positions vs. 2,4-positions.

- This compound is marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis .

5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid (CAS 867332-70-5)

- Structural Difference : Fluorine substituent at the para position vs. methoxy groups.

- Impact: Fluorine increases electronegativity and lipophilicity, enhancing membrane permeability but possibly raising toxicity concerns.

5-(3,5-Dichlorophenyl)-5-oxopentanoic acid (CAS 172168-00-2)

Alkyl-Substituted Pentanoic Acids

2,4-Dimethylpentanoic acid (CAS 5868-33-7)

Heterocyclic Analogs

5-(2,4-Dimethoxyphenyl)-furan-2-carboxylic acid (BP-4035)

- Structural Difference: Furan ring replaces the pentanoic acid chain.

Formulation-Modified Analogs

[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid]

Key Findings from Comparative Studies

Substituent Position and Bioactivity

Toxicity and Computational Predictions

Solubility and Formulation

- The dissolution study of [5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid] demonstrates that cyclodextrin complexes improve bioavailability, a strategy applicable to compounds with similar hydrophobicity .

Biological Activity

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22O4

- Molecular Weight : 266.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as an agonist at certain receptors, influencing several biochemical pathways.

Target Receptors

- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors (5-HT2AR), which are implicated in mood regulation and various psychiatric disorders .

- Enzyme Interactions : The compound may inhibit or activate specific enzymes involved in metabolic processes, affecting lipid metabolism and potentially influencing conditions such as obesity and diabetes .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Cytotoxicity : Research indicates that it may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Active against several bacterial strains | |

| Anti-inflammatory | Reduces markers of inflammation in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity at 5-HT2AR | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Moderate | 70 | |

| Analog A (with different substituent) | Low | 20 | |

| Analog B (without methoxy groups) | Negligible | 0 |

Case Studies

-

Case Study on Antimicrobial Properties :

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating bacterial infections. -

Case Study on Cytotoxic Effects :

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in melanoma cells at concentrations below 10 µM, indicating its potential as a lead compound for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.